N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide
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Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide is an organic compound that features a furan ring, a hydroxy group, and a methanesulfonamide group
Mechanism of Action
Target of Action
It’s known that furan derivatives have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of similar compounds often involves interactions with cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through sulfonamide formation reactions, typically involving the reaction of an amine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Furanones, hydroxyfurans
Reduction: Dihydrofurans
Substitution: Ethers, esters
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)methanesulfonamide
- N-(furan-2-yl)-2-hydroxyethanesulfonamide
- N-(furan-2-yl)-2-methylpropylsulfonamide
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide is unique due to the presence of both a hydroxy group and a methanesulfonamide group attached to a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(11,7-10-15(2,12)13)6-8-4-3-5-14-8/h3-5,10-11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLOIQDVNXIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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